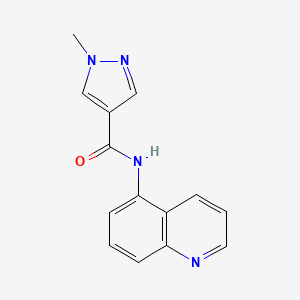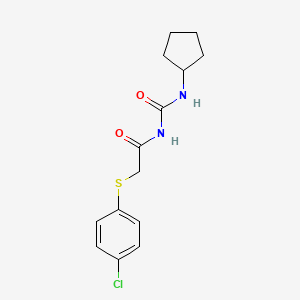
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide, also known as PQCA, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. PQCA belongs to the class of pyrazole carboxamides and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学研究应用
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is in the treatment of cancer. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been found to enhance the sensitivity of cancer cells to chemotherapy drugs.
In addition to its anti-cancer properties, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been studied for its anti-inflammatory and anti-viral activities. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
作用机制
The mechanism of action of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral replication. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits viral proteases and polymerases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has various biochemical and physiological effects on cells and tissues. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
实验室实验的优点和局限性
One of the advantages of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been found to be effective against various cancer cell lines and has the potential to enhance the sensitivity of cancer cells to chemotherapy drugs. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been found to inhibit the replication of various viruses, making it a promising candidate for the development of anti-viral drugs.
However, there are also limitations to the use of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide in lab experiments. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has low solubility in water, which can limit its bioavailability and efficacy. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
未来方向
There are several future directions for the study of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. One of the directions is to optimize the synthesis method of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide to improve its yield and purity. Another direction is to study the pharmacokinetics and toxicity profiles of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide in vivo to evaluate its potential as a therapeutic agent. Moreover, the development of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide derivatives with improved solubility and efficacy can also be explored. Finally, the combination of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide with other drugs or therapies can be studied to enhance its anti-cancer and anti-viral activities.
合成方法
The synthesis of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the condensation of 5-amino-2-methylquinoline with ethyl 2-cyanoacetate, followed by the reaction with hydrazine hydrate and subsequent cyclization to form 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. The yield of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
属性
IUPAC Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-10(8-16-18)14(19)17-13-6-2-5-12-11(13)4-3-7-15-12/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVIYCZKANNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-5-bromothiophene-2-carboxamide](/img/structure/B7477071.png)
![[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477079.png)
![Phenyl-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]phenyl]methanone](/img/structure/B7477086.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7477090.png)

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)